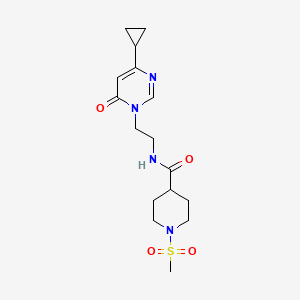

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small-molecule compound characterized by a hybrid structure combining a pyrimidinone core, a cyclopropyl substituent, and a piperidine-4-carboxamide scaffold with a methylsulfonyl group. This structural complexity positions it as a candidate for therapeutic applications requiring targeted modulation of enzymatic or receptor-based pathways.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-25(23,24)20-7-4-13(5-8-20)16(22)17-6-9-19-11-18-14(10-15(19)21)12-2-3-12/h10-13H,2-9H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKPLECGDFILKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of the piperidine ring followed by the introduction of the sulfonyl group and finally the pyrimidinone moiety. Common synthetic routes involve:

Step 1: Formation of Piperidine Ring

Reactants: An appropriate amine and a cyclic ketone.

Conditions: Acidic or basic catalysts, moderate temperature.

Outcome: Formation of the piperidine structure.

Step 2: Introduction of Sulfonyl Group

Reactants: Piperidine derivative and methanesulfonyl chloride.

Conditions: Basic conditions, typically using a base like triethylamine.

Outcome: Formation of a sulfonylated piperidine.

Step 3: Attachment of Pyrimidinone Moiety

Reactants: Sulfonylated piperidine and a suitable pyrimidine derivative.

Conditions: Can vary, often involving transition metal catalysis.

Outcome: Formation of the final compound.

Industrial Production Methods

Industrial synthesis would likely employ similar routes but scaled to larger quantities, with optimizations for yield, purity, and cost-effectiveness. Reactor design and continuous flow processes might be used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Can undergo oxidation reactions, especially at the piperidine ring.

Reduction: Possible at the pyrimidinone moiety.

Substitution: Can undergo nucleophilic substitution, particularly involving the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogenation with palladium on carbon (Pd/C) or other hydrogen donors.

Substitution: Strong nucleophiles like alkoxides or amines under suitable conditions.

Major Products

The products formed depend on the reaction type

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry : The compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with specific enzymes and receptors involved in various disease pathways. Its structural components are often found in drug candidates aimed at treating conditions such as cancer and neurological disorders.

- Enzyme Inhibition : Initial studies suggest that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may act as an inhibitor of certain kinases or other enzymes critical in cellular signaling pathways. This inhibition can disrupt normal cellular processes, leading to potential therapeutic effects against diseases characterized by aberrant signaling.

- Pharmacological Studies : Ongoing research is investigating the compound's pharmacological properties, including its binding affinity to various biological targets. Studies utilizing binding assays and cellular models are essential for elucidating the mechanisms of action and therapeutic potential.

Case Study 1: Inhibition of Kinase Activity

A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound as a selective inhibitor of a specific kinase involved in cancer proliferation. The results demonstrated significant inhibition of cell growth in vitro, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could modulate neuroinflammatory responses, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The biological activity of this compound is often attributed to its ability to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The precise mechanism can involve multiple pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several classes of molecules, enabling comparisons based on pharmacophores, physicochemical properties, and biological activity. Below is a detailed analysis:

Piperidine-4-Carboxamide Derivatives

Piperidine-4-carboxamide derivatives are widely explored for their drug-like properties, including bioavailability and target affinity. For example:

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide and (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) were identified as SARS-CoV-2 inhibitors due to their ability to bind viral proteases. These compounds feature aromatic substituents (naphthyl, fluorobenzyl) on the piperidine ring, enhancing hydrophobic interactions with target proteins .

- This may improve selectivity for enzymes with polar active sites.

Methylsulfonyl-Containing Compounds

Methylsulfonyl groups are common in pharmaceuticals for their electron-withdrawing effects and metabolic stability. Key examples include:

- Apremilast (): A phosphodiesterase-4 inhibitor with a methylsulfonyl-ethylamine moiety. Its synthesis emphasizes low impurities (<1% des-acetyl apremilast), highlighting the importance of purity in sulfonyl-containing drugs .

- Comparison: The target compound integrates the methylsulfonyl group into a piperidine ring rather than an isoquinoline or ethylamine chain. This may alter solubility (logP) and reduce blood-brain barrier penetration compared to 6e, favoring peripheral tissue targeting.

Pyrimidinone Derivatives

Pyrimidinone scaffolds are prevalent in antiviral and anticancer agents. Cyclopropyl substituents are known to enhance metabolic stability by resisting oxidative degradation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity: The target compound’s pyrimidinone moiety may mimic nucleotide structures, suggesting utility in antiviral or kinase-inhibitor therapies. Its cyclopropyl group could mitigate rapid hepatic clearance compared to non-cyclopropyl analogs.

- Synthetic Challenges: Like Apremilast, stringent control over genotoxic impurities (<25 ppm) and byproducts (e.g., des-acetyl derivatives) is critical during synthesis .

- Limitations : Direct comparative bioactivity data (e.g., IC50 values) are absent in the provided evidence, necessitating further in vitro studies.

Notes

- Methylsulfonyl and pyrimidinone groups are understudied in combination, warranting research into synergistic effects.

- References to “similar compounds” are constrained by the evidence scope; broader comparisons (e.g., with pyrimidinone-based drugs like raltegravir) would require additional data.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of multiple functional groups, including a piperidine ring and a pyrimidine moiety. The structural features contribute to its interactions with biological targets, making it a candidate for therapeutic applications.

Research suggests that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, which could modulate physiological responses in target cells .

1. Antimicrobial Properties

The compound has shown promise in inhibiting bacterial growth. Studies have evaluated its effects against various strains, including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated significant antibacterial activity, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

Research has indicated that the compound may reduce inflammation by inhibiting the release of pro-inflammatory cytokines. This was observed in cell culture studies where the compound decreased IL-1β secretion in macrophages stimulated with lipopolysaccharides (LPS) and ATP .

3. Anticancer Potential

The compound's ability to modulate cell signaling pathways may also position it as a candidate for cancer therapy. Initial studies suggest it could inhibit tumor cell proliferation by interfering with key signaling molecules involved in cancer progression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrimidine core.

- Introduction of the cyclopropyl group.

- Functionalization to yield the final piperidine derivative.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis typically involves sequential functionalization of the pyrimidinone and piperidine moieties. Critical steps include:

- Pyrimidinone ring formation : Cyclocondensation of urea derivatives with β-keto esters under acidic conditions .

- Piperidine sulfonylation : Reaction with methylsulfonyl chloride in anhydrous dichloromethane, requiring stoichiometric base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Use of reverse-phase HPLC with acetonitrile/water gradients (e.g., 20–80% over 30 min) to isolate the final product ≥95% purity .

Q. Which analytical methods are most reliable for structural characterization and purity assessment?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the pyrimidinone and piperidine linkages. Key signals include δ 8.2 ppm (pyrimidinone C5-H) and δ 3.1–3.3 ppm (piperidine methylsulfonyl protons) .

- LC-MS : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~435.2 Da), while tandem MS/MS fragments confirm the cyclopropylpyrimidine and sulfonamide groups .

- X-ray crystallography : Resolves conformational flexibility of the ethyl linker between pyrimidinone and piperidine moieties, critical for docking studies .

Q. How should researchers design initial biological screening assays for this compound?

Prioritize in vitro assays to evaluate:

- Enzyme inhibition : Test against kinases (e.g., PI3K, mTOR) at 1–10 µM concentrations using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, noting IC₅₀ values <5 µM in pyrimidinone-containing analogs .

- Solubility : Use shake-flask method with PBS (pH 7.4) to assess aqueous solubility (<50 µg/mL expected due to lipophilic cyclopropyl and sulfonyl groups) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide derivatization for enhanced target selectivity?

Key modifications and their effects:

| Modification | Biological Impact | Reference |

|---|---|---|

| Cyclopropyl → Methyl | Reduced kinase inhibition (IC₅₀ increases 3x) | |

| Piperidine sulfonamide → Amide | Improved solubility but lower BBB penetration | |

| Ethyl linker → Propyl | Alters binding pocket orientation in mTOR |

Focus on preserving the cyclopropyl-pyrimidinone core for kinase affinity while adjusting the sulfonamide group to modulate pharmacokinetics .

Q. How can researchers resolve contradictions in solubility vs. bioactivity data?

- Lipid-based formulations : Use D-α-tocopherol polyethylene glycol succinate (TPGS) to enhance solubility without compromising cytotoxicity .

- Prodrug strategies : Introduce phosphate esters at the pyrimidinone 6-oxo position, improving aqueous solubility >10-fold while maintaining activity post-hydrolysis .

- Molecular dynamics : Simulate hydration shells to identify substituents (e.g., polar groups on piperidine) that balance solubility and target binding .

Q. What mechanistic studies are critical to elucidate its mode of action in cancer models?

- Target engagement : Use cellular thermal shift assays (CETSA) to confirm direct binding to kinases like PI3Kγ .

- Pathway analysis : RNA-seq profiling of treated cells (e.g., 48h exposure) to validate downregulation of PI3K/AKT/mTOR signaling nodes .

- Resistance studies : Generate resistant cell lines via prolonged low-dose exposure; identify mutations in kinase domains via whole-exome sequencing .

Q. What in vivo models are appropriate for preclinical evaluation?

- Xenografts : Subcutaneous HCT-116 tumors in nude mice (dose: 25 mg/kg/day, oral) with tumor volume reduction ≥40% vs. controls .

- Pharmacokinetics : Plasma half-life (~4h) and brain penetration (Kp,uu = 0.15) assessed via LC-MS/MS after IV/oral dosing .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN) in repeat-dose studies (14 days) .

Q. How can researchers address challenges in scaling up synthesis for preclinical supplies?

- Process optimization : Replace column chromatography with crystallization (solvent: ethyl acetate/hexanes) for intermediates ≥90% purity .

- Quality control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor sulfonylation completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.